1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The 1,2,3-triazole ring can be synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The 1,2,3-triazole ring is planar and can participate in pi stacking interactions .Chemical Reactions Analysis
The reactivity of such a compound would depend on the functional groups present. The pyrrolidine ring can undergo reactions typical of amines, such as acylation . The 1,2,3-triazole ring is generally stable and unreactive under normal conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Biological Applications
- Anticancer and Antimicrobial Agents : The compound has been used in the synthesis of heterocyclic compounds with biological potency. Such compounds showed significant anticancer activity against a cancer cell line panel and displayed promising in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
- Human Dihydroorotate Dehydrogenase Inhibitors : It serves as a precursor in the design and synthesis of novel triazole derivatives, acting as potent inhibitors for human dihydroorotate dehydrogenase, a target for drug discovery (Gong et al., 2017).
Chemical Synthesis and Characterization
- Trans N-Substituted Pyrrolidine Derivatives : The compound is involved in the synthesis of trans N-substituted pyrrolidine derivatives, contributing to a library of biologically active compounds (Prasad et al., 2021).
- Microwave-Assisted Synthesis for Biological Evaluation : It has been synthesized using microwave irradiation methods, showing effectiveness in producing compounds with antiinflammatory and antibacterial properties (Ravula et al., 2016).
Analytical and Structural Studies
- Molecular Structure Analysis : The compound has been analyzed for molecular structure and spectroscopic properties, contributing to understanding its chemical characteristics and potential applications (Swamy et al., 2013).
- Antioxidant Properties : Research includes the investigation of its antioxidant and antiradical activities, indicating potential therapeutic applications (Bekircan et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-10-4-3-5-11(8-10)18-9-12(15-16-18)13(19)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBXJSWZBJQFSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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